TM is the Most Potent SIRT2 Deacetylase Inhibitor in Direct Comparison
In a head‑to‑head HPLC‑based sirtuin activity assay using H3K9Ac substrate, TM inhibited SIRT2 deacetylation with an IC50 of 0.04 ± 0.02 µM, making it 5.8‑fold more potent than SirReal2 (0.23 ± 0.08 µM), 200‑fold more potent than AGK2 (8 ± 5 µM), and 225‑fold more potent than Tenovin‑6 (9 ± 7 µM) [1]. This difference is significant because the assay was performed under identical pre‑incubation conditions, eliminating variability from enzyme source or substrate concentration [1].
| Evidence Dimension | In vitro SIRT2 deacetylase inhibition (IC50, µM) |
|---|---|
| Target Compound Data | 0.04 ± 0.02 (TM) |
| Comparator Or Baseline | SirReal2: 0.23 ± 0.08; AGK2: 8 ± 5; Tenovin-6: 9 ± 7 |
| Quantified Difference | 5.8‑fold more potent than SirReal2; 200‑fold vs. AGK2; 225‑fold vs. Tenovin‑6 |
| Conditions | HPLC assay, H3K9Ac peptide substrate, 15 min pre‑incubation with inhibitor, recombinant sirtuins |
Why This Matters
For prospective buyers, TM’s superior potency directly translates to lower compound consumption in enzymatic screens and a wider dynamic range for dose‑response studies where weak inhibitors fail to reach full suppression.
- [1] Spiegelman NA, et al. ChemMedChem. 2018;13(18):1890-1894. Table 1. View Source
